molecular formula C16H19N3O3 B1392509 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid CAS No. 1242874-77-6

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Cat. No. B1392509
M. Wt: 301.34 g/mol
InChI Key: VTBNFEIVLIJQMA-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid, or 1-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (EQX) is an organic compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties make it an attractive target for further investigations into its potential applications. EQX has already been studied for its potential use as a synthetic intermediate in the synthesis of other compounds, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. In addition, EQX has been studied for its potential use in the development of new drugs and for its possible role in the regulation of gene expression.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Synthesis and Antimicrobial Evaluation : A study by Srinivasan et al. (2010) on fluoroquinolone derivatives, including compounds similar to the one , revealed promising antimicrobial activities against bacterial and fungal pathogens (Srinivasan et al., 2010).

Anticancer Activity

  • Quinoxaline Derivatives as Anticancer Agents : Research conducted by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which showed potential as anticancer agents (Rehman et al., 2018).
  • Breast Anticancer Activity : A study by Gaber et al. (2021) produced derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Antiviral Properties

  • Novel Quinoxaline Derivatives as Antiviral Agents : Elzahabi's (2017) synthesis of novel quinoxaline compounds showed potent activity against human cytomegalovirus (HCMV), suggesting potential as antiviral agents (Elzahabi, 2017).

Photoluminescence Properties

  • Photoluminescence in Coordination Polymers : A study by Yu et al. (2006) synthesized coordination polymers with strong blue fluorescence properties, which could have applications in materials science (Yu et al., 2006).

Synthesis and Structural Analysis

  • Synthesis and X-Ray Analysis : The study by Wang et al. (2017) provided detailed X-ray powder diffraction data for a compound structurally related to the one , useful in understanding its crystal structure (Wang et al., 2017).

Future Directions

: ChemicalBook: 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid : PubMed: Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid : ScienceDirect: 4-Oxo-1,4-dihydro-quinoline-3-carboxamides as BACE-1 inhibitors : PubMed: Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives : Smolecule: Buy 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

properties

IUPAC Name

1-(4-ethyl-3-oxoquinoxalin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-19-13-8-4-3-7-12(13)17-14(15(19)20)18-9-5-6-11(10-18)16(21)22/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNFEIVLIJQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 5
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

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